

Commercial Suppliers and Availability of Nicotine-d4: A Technical Guide

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Compound of Interest

Compound Name: Nicotine-d4

Cat. No.: B602509

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Nicotine-d4**, a critical analytical standard in nicotine and tobacco-related research. This document details commercial suppliers, available product formats, and relevant technical information to assist researchers in sourcing this material. Furthermore, it outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provides a conceptual synthesis workflow.

Introduction to Nicotine-d4

Nicotine-d4, with the chemical name 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, is a deuterated analog of nicotine. The replacement of four hydrogen atoms with deuterium on the pyridine ring results in a molecule with a higher molecular weight (166.26 g/mol) compared to nicotine.^{[1][2]} This stable-labeled isotope is an ideal internal standard for quantitative analysis of nicotine and its metabolites in various biological matrices. Its application is crucial in forensic analysis, clinical and diagnostic testing, and studies on nicotine metabolism and pharmacokinetics, where it is used to correct for analyte loss during sample preparation and variations in instrument response.^{[2][3]}

Commercial Availability

A range of chemical suppliers offer **Nicotine-d4** in various formats, primarily as certified reference materials (CRMs). These are typically sold as solutions in organic solvents at

specified concentrations. The following table summarizes the offerings from several prominent commercial suppliers.

Supplier	Product Name	CAS Number	Formulation	Available Quantities/ Concentrations	Stock Status
Sigma-Aldrich (Cerilliant)	(±)-Nicotine-d4 solution	350818-69-8	100 µg/mL in acetonitrile	1 mL ampule	In Stock
Santa Cruz Biotechnology	Nicotine-d4	350818-69-8	Not specified	Not specified	In Stock
SynZeal	Nicotine D4	350818-69-8	Neat or in solution	Custom synthesis available	In Stock/Synthesis on demand
C/D/N Isotopes	(±)-Nicotine-d4 (pyridine-d4)	350818-69-8	Neat	0.05g, 0.1g	In Stock
Simson Pharma Limited	(R,S)-Nicotine-2,4,5,6-D4 (pyridine-D4)	350818-69-8	Not specified	Not specified	In Stock
Hangzhou Leap Chem Co., Ltd.	(+/-)-NICOTINE-D4	350818-69-8	Not specified	Bulk quantities available	In Stock

Experimental Protocols

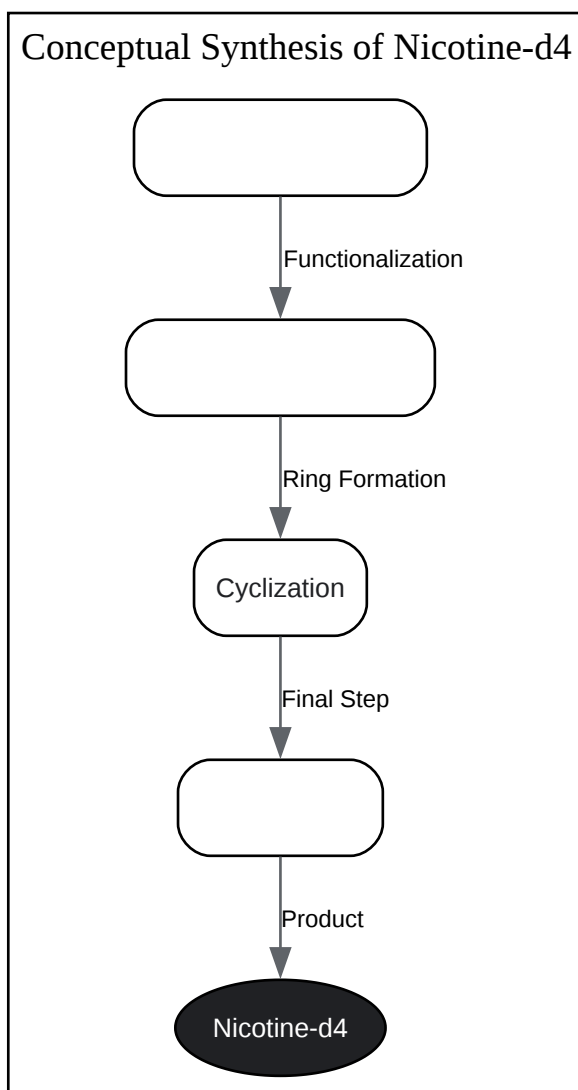
The primary application of **Nicotine-d4** is as an internal standard in chromatographic and mass spectrometric methods. Below are representative protocols for its synthesis and use.

Conceptual Synthesis of Nicotine-d4

The synthesis of **Nicotine-d4** involves the deuteration of a pyridine-containing precursor followed by the formation of the pyrrolidine ring and subsequent N-methylation. While specific proprietary synthesis methods are not publicly detailed, a plausible conceptual workflow can be outlined based on established organic chemistry principles, such as the deuteration of pyridine and the synthesis of nicotine analogs.^{[4][5]}

Methodology:

- **Deuteration of a Pyridine Precursor:** A suitable 3-substituted pyridine derivative is subjected to a deuteration reaction. This can be achieved through various methods, such as H/D exchange reactions using a deuterium source like D₂O or D₂ gas, often catalyzed by a metal or a base.^{[4][6]}
- **Side-Chain Elaboration:** The deuterated pyridine precursor is then functionalized with a four-carbon side chain at the 3-position, which will ultimately form the pyrrolidine ring.
- **Cyclization:** The elaborated side chain undergoes cyclization to form the N-demethylated pyrrolidine ring, creating **nornicotine-d4**.
- **N-Methylation:** The secondary amine of the pyrrolidine ring is methylated to yield the final product, **Nicotine-d4**.



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A high-level conceptual workflow for the synthesis of **Nicotine-d4**.

Quantification of Nicotine in Biological Samples using LC-MS/MS with Nicotine-d4 Internal Standard

This protocol describes a general method for the quantification of nicotine in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Nicotine-d4** as an internal standard.^{[7][8]}

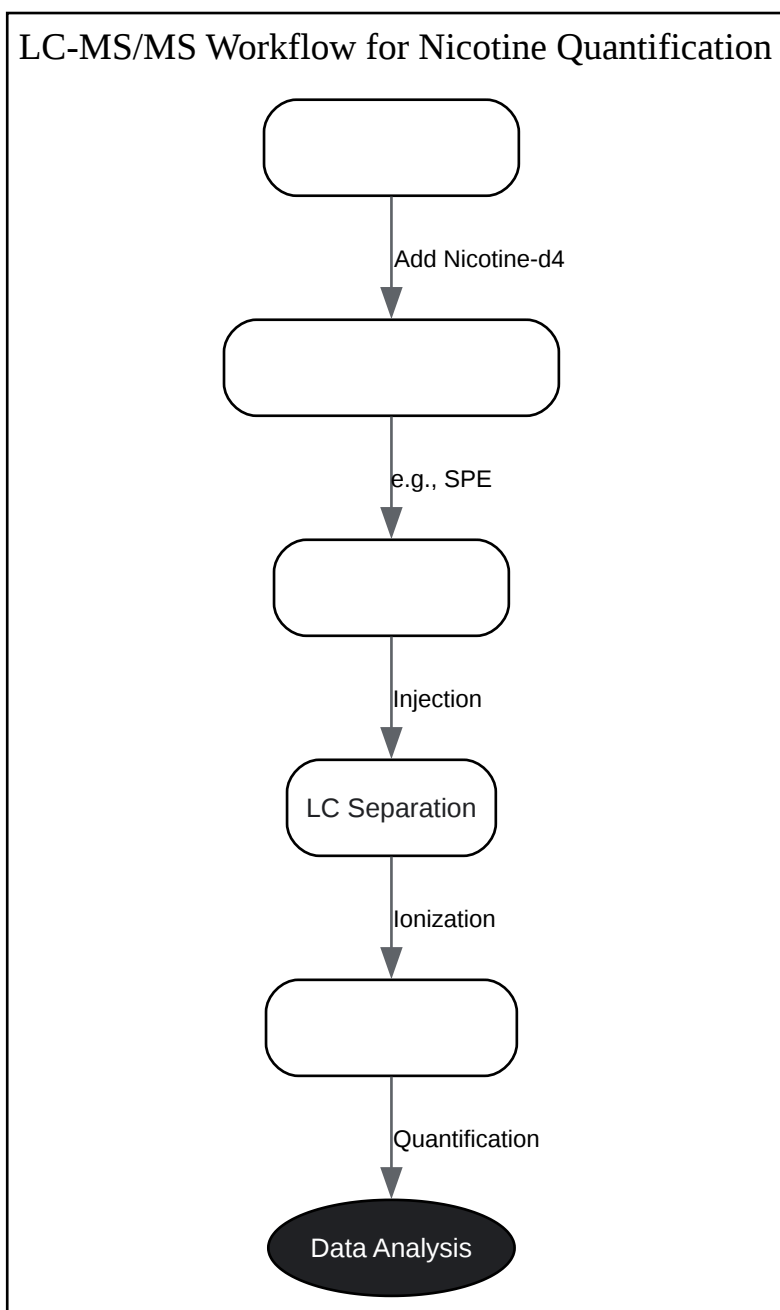
Materials:

- Biological sample (e.g., plasma, urine)
- **Nicotine-d4** internal standard solution
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- LC-MS/MS system

Methodology:

- Sample Preparation:
 - Thaw biological samples to room temperature.
 - To a known volume of the sample, add a precise amount of the **Nicotine-d4** internal standard solution.
 - Perform sample clean-up. This can be achieved by:
 - Protein Precipitation: Add a volume of cold acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.
 - Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interfering components, and elute the analyte and internal standard.
 - Evaporate the solvent from the cleaned-up sample under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:

- Liquid Chromatography:
 - Inject the reconstituted sample onto an appropriate HPLC or UHPLC column (e.g., C18).
 - Separate the analytes using a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).
- Mass Spectrometry:
 - Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both nicotine and **Nicotine-d4**. Representative transitions are:
 - Nicotine: m/z 163.1 \rightarrow 132.1
 - **Nicotine-d4**: m/z 167.2 \rightarrow 136.1^[9]
- Data Analysis:
 - Integrate the peak areas for both the nicotine and **Nicotine-d4** MRM transitions.
 - Calculate the ratio of the peak area of nicotine to the peak area of **Nicotine-d4**.
 - Quantify the concentration of nicotine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of nicotine and a constant concentration of **Nicotine-d4**.



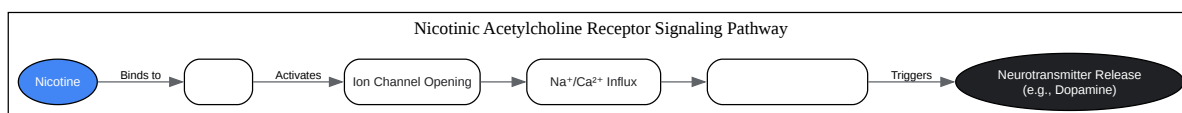
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Workflow for the quantification of nicotine using **Nicotine-d4** as an internal standard.

Nicotine Signaling Pathway

Nicotine exerts its physiological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[10] These are ligand-gated ion channels found throughout the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the

opening of the ion channel, allowing the influx of cations, primarily Na^+ and Ca^{2+} . This influx causes depolarization of the neuronal membrane, leading to the propagation of an action potential and the release of various neurotransmitters, including dopamine, serotonin, and glutamate. The use of **Nicotine-d4** in research allows for the precise quantification of nicotine levels that initiate these signaling events.



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Simplified signaling pathway of nicotine at the nicotinic acetylcholine receptor.

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